
plakortide G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
plakortide G is a natural product found in Plakortis halichondrioides with data available.
Applications De Recherche Scientifique
Cytotoxic Activities
Plakortides, including plakortide G, have been identified for their cytotoxic properties. A study on Brazilian marine sponge Plakortis angulospiculatus revealed that compounds like plakortide P exhibited significant cytotoxic activities, indicating their potential use in cancer research and treatment. These compounds demonstrated distinct antimitotic responses, suggesting different mechanisms of cytostatic activity through discrete pathways (Santos et al., 2015).
Antiparasitic and Antimalarial Properties
Plakortides have shown promising results as antiparasitic agents. For instance, plakortide F from the Caribbean sponge Plakortis sp. displayed significant activity against Plasmodium falciparum, the parasite responsible for malaria (Gochfeld & Hamann, 2001). Additionally, plakortide E isolated from Plakortis halichondroides exhibited protease inhibitory activity and anti-parasitic effects against Trypanosoma brucei (Oli et al., 2014).
Antifungal Mechanism
Plakortide F acid (PFA), a polyketide endoperoxide, has been shown to have strong inhibitory effects on fungal pathogens like Candida albicans and Cryptococcus neoformans. Research indicates that PFA acts by disturbing calcium homeostasis within fungal cells, representing a novel mechanism distinct from current antifungal agents (Xu et al., 2011).
Cardiac SR-CA2+ Pumping ATPase Activation
Plakortides, including compounds like plakortide G, have been identified as activators of Ca2+ pumping activity of cardiac sarcoplasmic reticulum. This discovery highlights their potential use in developing treatments for cardiac-related conditions (Patil et al., 1996).
Propriétés
Nom du produit |
plakortide G |
|---|---|
Formule moléculaire |
C21H38O4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-4-ethyloct-5-enyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C21H38O4/c1-6-10-12-17(7-2)13-11-14-21(9-4)16-18(8-3)19(24-25-21)15-20(22)23-5/h10,12,17-19H,6-9,11,13-16H2,1-5H3/b12-10+/t17?,18-,19-,21+/m0/s1 |
Clé InChI |
JOIXERUBSWWODE-AKHBHFRBSA-N |
SMILES isomérique |
CC/C=C/C(CC)CCC[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC |
SMILES canonique |
CCC=CC(CC)CCCC1(CC(C(OO1)CC(=O)OC)CC)CC |
Synonymes |
plakortide G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



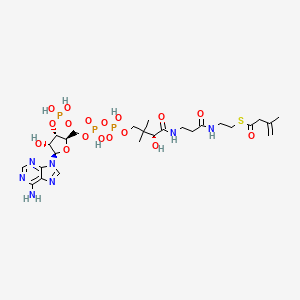

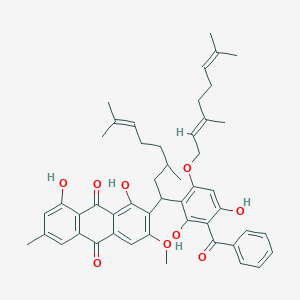
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)
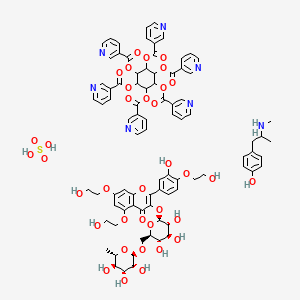

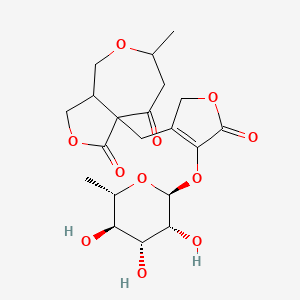
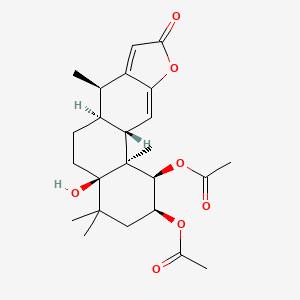
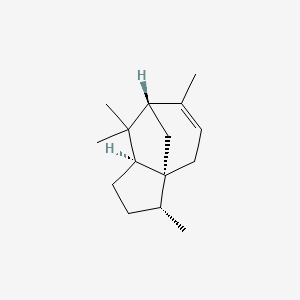
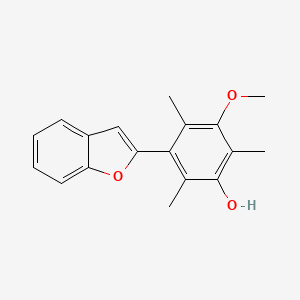
![(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde](/img/structure/B1246808.png)
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)
